Buta-1,3-diene-1,1,3-tricarboxylic acid
Description
Buta-1,3-diene-1,1,3-tricarboxylic acid is a polycarboxylic acid featuring a conjugated diene backbone (C=C–C=C) with three carboxylic acid (–COOH) groups positioned at carbons 1, 1, and 3. This structure imparts unique electronic and steric properties, distinguishing it from saturated or non-conjugated analogs.
However, steric hindrance from the proximal carboxylic groups may limit its stability in certain environments.
Properties
CAS No. |
15102-06-4 |
|---|---|
Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
buta-1,3-diene-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h2H,1H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
FJTJPWVBDIQNJL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=C(C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-diene-1,1,3-tricarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into tri- and tetrasubstituted buta-1,3-dienes . Another approach involves the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable reactions and efficient catalysts would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene-1,1,3-tricarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The carboxyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aryllithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and other organic solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aryllithium reagents can produce tri- and tetrasubstituted buta-1,3-dienes, while reactions with Grignard reagents can yield α,β-unsaturated ketones .
Scientific Research Applications
Buta-1,3-diene-1,1,3-tricarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of buta-1,3-diene-1,1,3-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various acid-base reactions and influence biochemical pathways .
Comparison with Similar Compounds
Comparison with Other Tricarboxylic Acids
Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic Acid)
Citric acid, a saturated tricarboxylic acid with a hydroxyl group, is a benchmark for comparison (see Table 1).
| Parameter | Buta-1,3-diene-1,1,3-tricarboxylic Acid | Citric Acid |
|---|---|---|
| Backbone | Conjugated diene (C=C–C=C) | Saturated propane |
| Substituents | Three –COOH groups | Three –COOH + one –OH group |
| Reactivity | Electrophilic diene reactivity | Chelation, esterification |
| Applications | Polymer precursors, catalysis | Food additive, pharmaceuticals |
| Acidity (pKa) | Higher (due to electron-withdrawing –COOH) | ~3.1, ~4.8, ~6.4 (three –COOH) |
Citric acid’s hydroxyl group enhances hydrogen-bonding and metal-chelation capabilities, critical for biological functions . In contrast, the conjugated diene in this compound may favor Diels-Alder reactions or serve as a monomer in conductive polymers.
Comparison with Other Butadiene Derivatives
Nitro- and Halogenated Butadienes
Nitrobutadienes (e.g., P5H10) and halogenated derivatives (e.g., P6C11) exhibit distinct electronic profiles due to electron-withdrawing substituents (Table 2).
| Parameter | This compound | 3,4,4-Trichloro-2-nitrobutadiene (P6C11) |
|---|---|---|
| Substituents | –COOH groups | –Cl, –NO₂, –NHR groups |
| Reactivity | Acid-catalyzed reactions, cycloaddition | Nucleophilic substitution, bioactivity |
| Biological Activity | Limited data | Lifespan-altering effects in eukaryotes |
| Synthetic Routes | Likely via carboxylation of dienes | Halogenation/nitration of preformed dienes |
Halogenated nitrobutadienes like P6C11 demonstrate biological activity in eukaryotic systems, suggesting that this compound could be explored for similar applications if functionalized appropriately .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Buta-1,3-diene-1,1,3-tricarboxylic acid, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via decarboxylation or dehydration of precursor tricarboxylic acids. For example, thermal decomposition of citric acid or its isomers (e.g., trans-aconitic acid) under controlled conditions (150–200°C) yields unsaturated derivatives via dehydration and decarboxylation. Reaction parameters like temperature, solvent (e.g., anhydrous ether), and catalysts (e.g., acid anhydrides) significantly influence yield. Monitoring intermediates using TLC or HPLC is critical for purity .
- Key Data : TG-MS and TG-FTIR analyses reveal mass loss profiles and gaseous byproducts (e.g., CO₂, H₂O), confirming decarboxylation steps .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to identify proton environments and carbonyl groups. IR spectroscopy confirms carboxylic O-H stretches (~2500–3000 cm) and conjugated double bonds (~1600 cm).
- Thermal Analysis : DSC and TGA quantify melting points and decomposition thresholds. For example, cis/trans isomers exhibit distinct DSC profiles due to steric effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the reactivity patterns of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : The conjugated diene system undergoes Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under mild conditions (room temperature, non-polar solvents). Carboxylic acid groups participate in esterification (via Fischer-Speier) or amidation (e.g., with bornylamine derivatives), requiring activating agents like DCC/DMAP .
- Case Study : Nitrobutadiene derivatives react with amines (e.g., bornylamine) in Et₂O at -50°C to form stable adducts, confirmed by H NMR and X-ray crystallography .
Advanced Research Questions
Q. What computational approaches model the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps, electrostatic potentials, and reaction pathways. For asymmetric catalysis, QM/MM simulations integrate BINOL-phosphoric acid catalysts to predict enantioselectivity in allylboration reactions .
- Validation : Compare computed IR/Raman spectra with experimental data to refine basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
